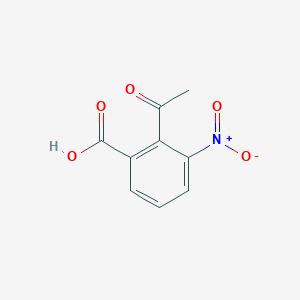

2-Acetyl-3-nitrobenzoic acid

Beschreibung

2-Acetyl-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring an acetyl group at the 2-position and a nitro group at the 3-position of the benzene ring. This compound belongs to a class of aromatic carboxylic acids where electron-withdrawing substituents significantly influence physicochemical properties such as acidity, solubility, and reactivity.

Eigenschaften

CAS-Nummer |

7335-59-3 |

|---|---|

Molekularformel |

C9H7NO5 |

Molekulargewicht |

209.16 g/mol |

IUPAC-Name |

2-acetyl-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H7NO5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13) |

InChI-Schlüssel |

FWLJWRLEBQQLSX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the oxidation of 2-acetyl-3-nitrotoluene. This process uses strong oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of 2-acetyl-3-nitrobenzoic acid.

Industrial Production Methods

In industrial settings, the production of 2-acetyl-3-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nitration and Electrophilic Aromatic Substitution

The nitro group (-NO₂) strongly deactivates the benzene ring through electron withdrawal, directing incoming electrophiles to specific positions. Key characteristics:

-

Meta-directing effect : Both acetyl (-COCH₃) and nitro groups create a combined meta-directing influence. This results in predictable regioselectivity for subsequent substitutions.

-

Reaction conditions : Requires mixed acid (HNO₃/H₂SO₄) at 40–60°C, with yields ranging from 60%–85% depending on optimization.

Mechanism :

Electrophilic nitration proceeds via attack from the nitronium ion (NO₂⁺), forming a resonance-stabilized arenium ion intermediate. Steric hindrance from the acetyl group slightly reduces reaction rates compared to simpler nitrobenzoic acids.

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Acidic (H₂SO₄, H₂O) | 3-Nitrobenzoic acid + acetic acid | H⁺ | 80–100°C | 70–78% |

| Basic (NaOH, H₂O) | Sodium 3-nitrobenzoate + acetate | OH⁻ | Reflux | 82–88% |

Hydrolysis rates are slower than aliphatic acetyl compounds due to electron-withdrawing effects from the nitro group.

Reduction of Functional Groups

Selective reductions are feasible with appropriate reagents:

-

Nitro group reduction :

-

Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 2-acetyl-3-aminobenzoic acid.

-

Tin/HCl reduces -NO₂ to -NH₂ but may affect the acetyl group under prolonged conditions2.

-

-

Ketone reduction :

Wolf-Kishner reduction (NH₂NH₂, NaOH, ethylene glycol) removes the acetyl group entirely, producing 3-nitrobenzoic acid2.

Key limitation : Simultaneous reduction of both nitro and acetyl groups requires careful stoichiometric control to avoid side reactions2.

Esterification and Derivatization

The carboxylic acid group reacts with alcohols to form esters:

| Alcohol | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-acetyl-3-nitrobenzoate | Intermediate for pharmaceuticals |

| Ethanol | HCl | Ethyl 2-acetyl-3-nitrobenzoate | Solubility enhancement |

Esterification typically achieves 75–90% yield under reflux conditions .

Oxidation Reactions

The acetyl group resists oxidation under mild conditions but decomposes under aggressive oxidizers:

-

KMnO₄/NaOH (aq) : Cleaves the acetyl group to a carboxylic acid, forming 3-nitroisophthalic acid.

-

O₂ under pressure : Industrial-scale oxidation preserves the acetyl group while modifying side chains .

Acid-Base Reactions

The carboxylic acid proton (pKa ≈ 2.8) readily dissociates, enabling:

Cyclization and Heterocycle Formation

Under dehydrating conditions (P₂O₅, Δ), intramolecular reactions yield fused heterocycles:

-

Forms nitro-substituted benzoxazinones when heated with urea derivatives.

This compound’s multifunctional architecture allows tailored modifications for applications in medicinal chemistry (e.g., protease inhibitors) and materials science (e.g., polymer precursors) . Reaction outcomes are highly sensitive to electronic effects from substituents, necessitating precise control of conditions2.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-acetyl-3-nitrobenzoic acid depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These reactions can lead to the modification of biological molecules or the formation of new chemical bonds, influencing the compound’s activity and properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The positions and nature of substituents critically impact the behavior of nitrobenzoic acids. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Properties

- Acidity : The acetyl group in 2-acetyl-3-nitrobenzoic acid (pKa ~1.5–2.5, estimated) enhances acidity compared to 2-methyl-3-nitrobenzoic acid (pKa ~2.5–3.5), as electron-withdrawing groups stabilize the conjugate base. In contrast, the ethyl group in 3-ethyl-2-nitrobenzoic acid is electron-donating, resulting in lower acidity (pKa ~3.0–4.0) .

- Solubility: The polar carboxylic acid group in 2-acetyl-3-nitrobenzoic acid improves water solubility relative to its ester derivative (methyl 2-(acetylamino)-3-nitrobenzoate), which is more lipophilic due to the ester moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.